REACTION_CXSMILES
|
N1C=CC=CC=1C1C=CC=CN=1.[CH2:13]([O:15][C:16](=[O:21])[C:17](Br)(C)[CH3:18])C.[C:22]([O:27][CH3:28])(=[O:26])[C:23]([CH3:25])=[CH2:24]>C(OC)(=O)C=C>[C:16]([O:15][CH3:13])(=[O:21])[CH:17]=[CH2:18].[C:22]([O:27][CH3:28])(=[O:26])[C:23]([CH3:25])=[CH2:24] |f:4.5|
|
Name
|
CuBr
|
Quantity
|
0.107 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.349 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0.109 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)Br)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C=C)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Samples were withdrawn at certain time periods
|
Type
|
CUSTOM
|
Details
|
The final polymer (3.15 g) was purified by reprecipitation from methanol/THF
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OC.C(C(=C)C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |